molecular formula C11H18IN3O2 B7951045 Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate

Cat. No.: B7951045
M. Wt: 351.18 g/mol
InChI Key: IBUGLFLUEICPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using iodine or iodinating agents such as N-iodosuccinimide (NIS).

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Deiodinated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and amino group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-chloropyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-bromopyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-fluoropyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18IN3O2/c1-5-17-10(16)8-7(12)9(13)15(14-8)6-11(2,3)4/h5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUGLFLUEICPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.